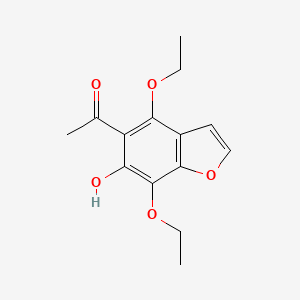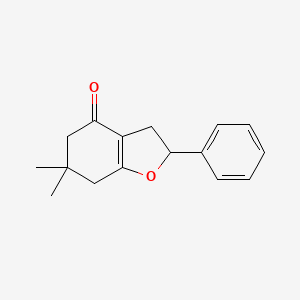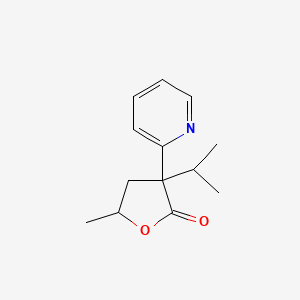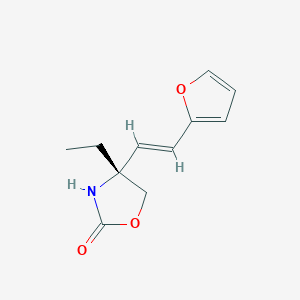
(R)-4-Ethyl-4-(2-(furan-2-yl)vinyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Ethyl-4-(2-(furan-2-yl)vinyl)oxazolidin-2-one is a chiral oxazolidinone derivative This compound is of interest due to its unique structural features, which include a furan ring and an oxazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Ethyl-4-(2-(furan-2-yl)vinyl)oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Core: This can be achieved through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Heck reaction, where a vinyl halide reacts with a furan derivative in the presence of a palladium catalyst.
Chiral Resolution: The chiral center can be introduced using chiral auxiliaries or catalysts to ensure the desired ®-enantiomer is obtained.
Industrial Production Methods
Industrial production of ®-4-Ethyl-4-(2-(furan-2-yl)vinyl)oxazolidin-2-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-4-Ethyl-4-(2-(furan-2-yl)vinyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The vinyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amino alcohols and reduced oxazolidinones.
Substitution: Substituted vinyl derivatives.
Scientific Research Applications
®-4-Ethyl-4-(2-(furan-2-yl)vinyl)oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antibiotics.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-4-Ethyl-4-(2-(furan-2-yl)vinyl)oxazolidin-2-one involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring may also contribute to binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-4-Ethyl-4-(2-(furan-2-yl)vinyl)oxazolidin-2-one: The enantiomer of the compound, with similar but distinct properties.
4-Methyl-4-(2-(furan-2-yl)vinyl)oxazolidin-2-one: A structurally similar compound with a methyl group instead of an ethyl group.
4-Ethyl-4-(2-(thiophen-2-yl)vinyl)oxazolidin-2-one: A compound with a thiophene ring instead of a furan ring.
Uniqueness
®-4-Ethyl-4-(2-(furan-2-yl)vinyl)oxazolidin-2-one is unique due to its specific chiral configuration and the presence of both a furan ring and an oxazolidinone core
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
(4R)-4-ethyl-4-[(E)-2-(furan-2-yl)ethenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO3/c1-2-11(8-15-10(13)12-11)6-5-9-4-3-7-14-9/h3-7H,2,8H2,1H3,(H,12,13)/b6-5+/t11-/m1/s1 |
InChI Key |
LAMZKQIFGILXDS-MVIFTORASA-N |
Isomeric SMILES |
CC[C@]1(COC(=O)N1)/C=C/C2=CC=CO2 |
Canonical SMILES |
CCC1(COC(=O)N1)C=CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



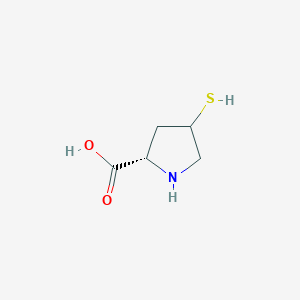
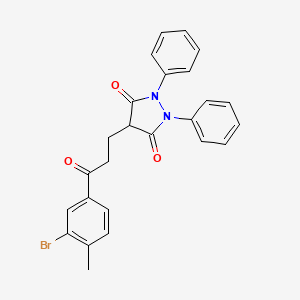
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dichlorobenzamide](/img/structure/B12889534.png)
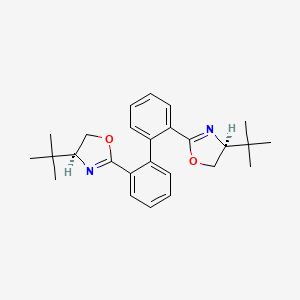
![5-[4-(Dimethylamino)phenyl]-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B12889550.png)
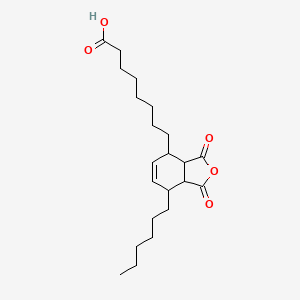
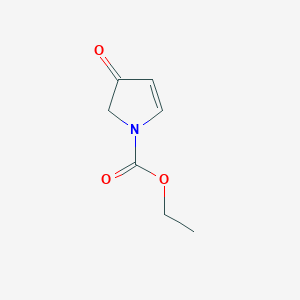

![1-Ethyl-3-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12889571.png)
![5-Isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B12889574.png)
